molecular formula C9H18N2O2 B6204787 2-{2,6-dioxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine CAS No. 1854376-05-8

2-{2,6-dioxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine

Cat. No. B6204787
CAS RN: 1854376-05-8
M. Wt: 186.3
InChI Key:
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Description

2-{2,6-dioxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine, abbreviated as 2-DAE, is a cyclic amine with a nine-membered ring structure. It is a relatively new compound which has been studied extensively in recent years due to its potential applications in various areas of scientific research.

Scientific Research Applications

2-DAE has been studied extensively in recent years due to its potential applications in various areas of scientific research. It has been used as a model compound to study the mechanism of action of other compounds, as well as to study the biochemical and physiological effects of various compounds. It has also been used in the synthesis of other compounds, such as cyclic peptides, and as a reagent in organic synthesis. Additionally, it has been used as a fluorescent probe for the detection of specific molecules in biological systems.

Mechanism of Action

The mechanism of action of 2-DAE is not fully understood. However, it is believed to act as an agonist of the G-protein-coupled receptor (GPCR) family. GPCRs are proteins that are found on the surface of cells and are involved in a variety of cellular processes. When 2-DAE binds to a GPCR, it activates the receptor and triggers a cascade of events that lead to a variety of physiological responses.
Biochemical and Physiological Effects
2-DAE has been shown to have a variety of biochemical and physiological effects. It has been shown to stimulate the release of hormones, such as insulin and glucagon, from the pancreas. It has also been shown to increase the production of nitric oxide, which is involved in the regulation of blood pressure. Additionally, it has been shown to increase the production of dopamine, which is involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

2-DAE has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from commercial sources. Additionally, it is a relatively stable compound and is not prone to degradation or reactivity. However, it is important to note that 2-DAE is not soluble in water, which can limit its use in certain experiments.

Future Directions

The potential applications of 2-DAE are still being explored. Future research may focus on the synthesis of novel compounds based on the structure of 2-DAE, as well as the development of new synthetic methods for the synthesis of 2-DAE. Additionally, future research may focus on the development of new fluorescent probes based on 2-DAE for the detection of specific molecules in biological systems. Furthermore, future research may focus on the development of new drugs based on 2-DAE for the treatment of various diseases. Finally, future research may focus on the elucidation of the mechanism of action of 2-DAE and its effects on various biochemical and physiological processes.

Synthesis Methods

2-DAE can be synthesized via a two-step procedure from commercially available starting materials. The first step involves the addition of a Grignard reagent to a dioxaspirocyclic ketone to form an intermediate spirocyclic ketone. The second step involves the reaction of the intermediate spirocyclic ketone with a primary amine to form 2-DAE. The overall yield of this reaction is typically high and the reaction can be carried out in a relatively short period of time.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{2,6-dioxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine' involves the reaction of 2-bromoethanol with 1,4-dioxaspiro[4.5]decane to form 2-(2-hydroxyethyl)-1,4-dioxaspiro[4.5]decane. This intermediate is then reacted with sodium azide to form 2-(2-azidoethyl)-1,4-dioxaspiro[4.5]decane. Finally, reduction of the azide group with hydrogen gas over palladium on carbon catalyst yields the desired compound.", "Starting Materials": [ "2-bromoethanol", "1,4-dioxaspiro[4.5]decane", "sodium azide", "palladium on carbon catalyst", "hydrogen gas" ], "Reaction": [ "2-bromoethanol + 1,4-dioxaspiro[4.5]decane -> 2-(2-hydroxyethyl)-1,4-dioxaspiro[4.5]decane", "2-(2-hydroxyethyl)-1,4-dioxaspiro[4.5]decane + sodium azide -> 2-(2-azidoethyl)-1,4-dioxaspiro[4.5]decane", "2-(2-azidoethyl)-1,4-dioxaspiro[4.5]decane + hydrogen gas over palladium on carbon catalyst -> 2-{2,6-dioxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine" ] }

CAS RN

1854376-05-8

Product Name

2-{2,6-dioxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine

Molecular Formula

C9H18N2O2

Molecular Weight

186.3

Purity

95

Origin of Product

United States

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